molecular formula C10H11NO4 B1447087 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1823644-35-4

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1447087
CAS No.: 1823644-35-4
M. Wt: 209.2 g/mol
InChI Key: UCUDNVPYTGUSNH-UHFFFAOYSA-N
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Description

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an allyloxy group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s intended to be a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, safe handling would require appropriate precautions to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the allylation of a suitable pyridine precursor followed by oxidation and carboxylation reactions. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
  • 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-4-carboxylic acid
  • 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-5-carboxylic acid

Uniqueness

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-6-oxo-4-prop-2-enoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-4-15-8-5-9(12)11(2)6-7(8)10(13)14/h3,5-6H,1,4H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUDNVPYTGUSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Reactant of Route 6
4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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